molecular formula C8H12N2O B8684417 (1-(cyclopropylmethyl)-1H-imidazol-5-yl)methanol

(1-(cyclopropylmethyl)-1H-imidazol-5-yl)methanol

Cat. No.: B8684417
M. Wt: 152.19 g/mol
InChI Key: SGZSVLDKVUEQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(cyclopropylmethyl)-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[3-(cyclopropylmethyl)imidazol-4-yl]methanol

InChI

InChI=1S/C8H12N2O/c11-5-8-3-9-6-10(8)4-7-1-2-7/h3,6-7,11H,1-2,4-5H2

InChI Key

SGZSVLDKVUEQRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=NC=C2CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5.0M nitric acid (44 ml) was added sodium nitrite (135 mg), and 1-cyclopropylmethyl-5-hydroxymethyl-2-mercaptoimidazole (9.0 g) was added by portions at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (50 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography (methanol-ethyl acetate=1:8), to obtain solids, which was recrystallized from diisopropyl ether-ethyl acetate, to give 1-cyclopropylmethyl-5-hydroxymethylimidazole (4.82 g) as brown crystals.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.